Galaxolide

Description

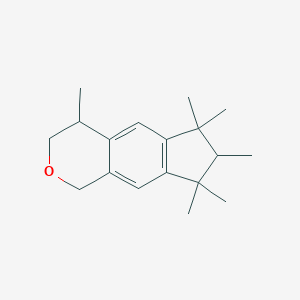

Structure

3D Structure

Properties

IUPAC Name |

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKNPOPIGWHAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027373 | |

| Record name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR] | |

| Record name | Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galaxolide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 128 °C at 0.8 mm Hg | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.75 mg/L at 25 °C, In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0054 at 20 °C/4 °C, Density: 0.99 to 1.017 g/cu cm at 20 °C, Crystal density: 1.087 g/cu cm | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00054 [mmHg], 5.45X10-4 mm Hg at 25 °C | |

| Record name | Galaxolide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from ethanol, Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno, Almost colorless viscous liquid | |

CAS No. |

1222-05-5 | |

| Record name | Galaxolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galaxolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLINDANOPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14170060AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

57-58 °C, MP: -10 to 0 °C (mixture of isomers) | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Propensity for Galaxolide to Accumulate in Aquatic Ecosystems: A Technical Guide

An in-depth examination of the bioaccumulation potential of the synthetic musk, Galaxolide, in aquatic organisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of its environmental fate. This guide details key experimental data, methodologies, and potential biological interactions.

Introduction

This compound (HHCB), a synthetic polycyclic musk, is a ubiquitous ingredient in a vast array of personal care and household products, from perfumes and lotions to detergents.[1][2][3] Its widespread use leads to its continuous release into wastewater systems.[1] While wastewater treatment plants can partially remove this compound, a significant amount is still discharged into aquatic environments, leading to its detection in rivers, lakes, sediments, and aquatic biota.[2] Due to its chemical properties, particularly its high lipophilicity, there is a notable concern regarding its potential to bioaccumulate in aquatic organisms. This technical guide provides a detailed analysis of the bioaccumulation potential of this compound, summarizing key quantitative data, outlining experimental protocols for its assessment, and visualizing relevant biological pathways.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is often quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF). The BCF, a critical measure in regulatory assessments, represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. A comprehensive summary of experimentally determined bioaccumulation values for this compound in various aquatic organisms is presented below.

| Species | Common Name | Tissue | Value | Units | Reference |

| Lepomis macrochirus | Bluegill Sunfish | Whole body | 1584 | L/kg wwt | |

| Danio rerio | Zebrafish | Whole body | 1660 | L/kg wwt | |

| Lumbriculus variegatus | Blackworm | Whole body | 2692 | L/kg wwt | |

| Chironomus riparius | Midge larvae | Whole body | 85 | L/kg wwt | |

| Limnodrilus hoffmeisteri | Oligochaete worm | Whole body | 2.50 (BSAF) | - | |

| Various Fish Species | - | - | 201 - 1561 (BCF) | L/kg wwt | |

| Various Fish Species | - | - | 18 - 371 (BAF) | L/kg wwt | |

| Dicentrarchus labrax | European Sea Bass | - | 3504 (lipid-based BCF) | - |

wwt: wet weight

While some studies, particularly with the oligochaete Lumbriculus variegatus, have shown BCF values exceeding the threshold for bioaccumulative substances (BCF ≥ 2000 L/kg), the majority of studies in fish report BCFs in the moderate range. It is important to note that factors such as the organism's lipid content can significantly influence the bioaccumulation of lipophilic compounds like this compound.

Experimental Protocols

The standardized methodology for assessing the bioconcentration of chemicals in fish is outlined in the OECD Test Guideline 305. This protocol involves two key phases: an uptake (exposure) phase and a depuration (post-exposure) phase.

OECD Guideline 305: Bioaccumulation in Fish

1. Test Organism Selection: Commonly used fish species for this test include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss). It is crucial to use healthy, disease-free juvenile fish.

2. Experimental Setup: A flow-through system is typically employed to maintain a constant concentration of the test substance in the water. The system consists of a control group and one or more test groups exposed to different concentrations of this compound.

3. Uptake Phase:

-

Fish are exposed to a constant, sublethal concentration of this compound in the water.

-

The duration of this phase is typically 28 days but can be extended if a steady state is not reached.

-

Water samples are taken regularly to monitor the concentration of this compound.

-

A minimum of four fish are sampled at predetermined intervals to measure the concentration of this compound in their tissues.

4. Depuration Phase:

-

After the uptake phase, the remaining fish are transferred to a clean, this compound-free medium.

-

Fish are sampled at regular intervals to measure the rate at which this compound is eliminated from their bodies.

-

This phase continues until the concentration of this compound in the fish tissue is negligible or has reached a plateau.

5. Analytical Quantification of this compound:

-

Sample Preparation: Fish tissue samples are typically homogenized and subjected to an extraction procedure to isolate the lipophilic this compound. This may involve techniques like Soxhlet extraction with an organic solvent such as dichloromethane.

-

Analytical Method: The most common and effective method for quantifying this compound in biological and environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity for identifying and measuring volatile compounds like this compound. Headspace GC-MS (HS-GC-MS) is also a highly effective method for this purpose.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in assessing and the potential impacts of this compound, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway affected by this compound.

Recent studies have suggested that this compound may exert neurotoxic and endocrine-disrupting effects in aquatic organisms. One of the proposed mechanisms involves the modulation of key enzymes involved in neuroendocrine function.

Metabolism and Environmental Fate

This compound can be metabolized by aquatic organisms. Studies in European sea bass have shown that this compound is actively metabolized, with both the parent compound and a hydroxylated metabolite being detected in the bile. These metabolites are generally more polar than the parent compound and are expected to be cleared from the organisms more rapidly, thus not significantly contributing to bioaccumulation. In some fish, the turnover rate of this compound through metabolism and excretion has been estimated to be between 38-50% per day. However, in some invertebrates like the oligochaete Limnodrilus hoffmeisteri, no biotransformation products of this compound were detected.

In the broader environment, this compound undergoes primary degradation in water and sediment, but complete mineralization has not been observed under environmentally relevant conditions. This persistence, combined with its moderate bioaccumulation potential and toxicity, has led to its classification as a substance of potential environmental concern.

Conclusion

The available scientific evidence indicates that this compound possesses a moderate potential to bioaccumulate in aquatic organisms. While BCF values generally fall below the stringent regulatory thresholds for "bioaccumulative" substances, its widespread and continuous release into the environment necessitates ongoing monitoring and research. The lipophilic nature of this compound drives its partitioning into the tissues of aquatic life, and while metabolism can mitigate this to some extent, the parent compound is frequently detected in biota. Furthermore, emerging research into its potential to disrupt neuroendocrine pathways highlights the need for a deeper understanding of its sublethal effects. The standardized protocols, such as OECD Guideline 305, provide a robust framework for assessing the bioaccumulation of this compound and other similar compounds, ensuring that environmental risk assessments are based on reliable and reproducible data. Continued investigation into the bioaccumulation and chronic toxicity of this compound is essential for the comprehensive protection of aquatic ecosystems.

References

A Technical Guide for Researchers and Environmental Scientists

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in a vast array of personal care and household products.[1][2] Its widespread use leads to continuous discharge into wastewater systems. Due to incomplete removal during wastewater treatment, this compound is frequently detected in freshwater environments, raising concerns about its persistence, bioaccumulation potential, and ecotoxicological effects.[2][3] This technical guide provides an in-depth analysis of the primary degradation pathways of this compound in freshwater systems, focusing on biodegradation, photodegradation, and sorption processes. It is intended to serve as a comprehensive resource for researchers, scientists, and environmental professionals investigating the environmental fate of this prevalent contaminant.

Core Degradation Pathways

This compound undergoes primary degradation in aquatic environments through both biotic and abiotic processes.[2] However, it is not readily biodegradable and exhibits persistence, with ultimate degradation (mineralization) not being a significant pathway under typical environmental conditions. The primary degradation pathways lead to the formation of more polar transformation products.

Biodegradation

Biodegradation is a key process in the transformation of this compound in freshwater systems, primarily occurring in sediment and in the presence of activated sludge. While this compound is not considered readily biodegradable according to OECD 301B test guidelines (0% CO2 evolution in 28 days), primary degradation does occur. The primary degradation half-life in river water inoculated with activated sludge has been reported to be between 33 and 100 hours. In sediment, the primary degradation half-life is considerably longer, estimated at 79 days.

The primary biodegradation product of this compound is its lactone derivative, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran-1-one, commonly known as Galaxolidone (HHCB-lactone). This transformation product is frequently detected in environmental samples. Other identified metabolites include hydroxylated and methoxylated derivatives of this compound. Studies have shown that the presence of freshwater oligochaetes, such as Limnodrilus hoffmeisteri, can accelerate the dissipation of this compound from water/sediment systems, although no specific biotransformation products were identified in the worm tissue or sediment in one study.

Photodegradation

This compound is susceptible to photodegradation in freshwater systems, a process influenced by factors such as pH and the presence of other substances. It is a photolabile compound, and its degradation can be initiated by both UV irradiation and simulated sunlight. The presence of an oxidant like hydrogen peroxide (H₂O₂) can significantly enhance the photodegradation rate, particularly at a basic pH.

The main photoproduct of this compound is also Galaxolidone (HHCB-lactone), which has been identified in studies using various light sources. The degradation of this compound through direct photolysis proceeds more slowly in the presence of natural matrices like river water, likely due to competition for light absorption.

Sorption

Due to its lipophilic nature (log Kow = 5.9), this compound has a high affinity for organic matter and tends to partition from the water column to sediment and suspended solids. This sorption process is a significant factor in its environmental distribution and persistence. While specific sorption coefficient (Kd) values for this compound in freshwater systems are not extensively compiled in the reviewed literature, the principle of hydrophobic sorption is well-established for similar organic compounds. The distribution of a chemical between water and sediment is influenced by the organic carbon content of the sediment.

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation of this compound in freshwater systems.

Table 1: Biodegradation Half-Life of this compound

| Environmental Compartment | Condition | Half-Life (t½) | Reference |

| River Water | Inoculated with activated sludge | 33 - 100 hours | |

| Sediment | Spiked sediment, incubated for one year | 79 days | |

| Soil | Sludge-amended farm, forest, and agricultural soils | ~ 4 months | |

| River Samples | - | ~ 100 days | |

| Laboratory Experiments | - | 150 - 200 days |

Table 2: Photodegradation of this compound

| Condition | Rate Constant (k) | Half-Life (t½) | % Degradation (80 min) | Reference |

| Direct Photolysis (UV) | - | - | - | |

| Vis/H₂O₂ | - | - | - | |

| UV/H₂O₂ | - | - | - | |

| River Water Matrix | Slower than in laboratory solutions | - | - |

Note: Specific quantitative values for rate constants and half-lives under different photodegradation conditions were not available in a consolidated format in the reviewed literature.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature for studying the degradation of this compound.

Biodegradation Testing (based on OECD 301B)

The ready biodegradability of this compound is typically assessed using the OECD 301B CO₂ Evolution Test.

-

Principle: This method measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance in an aqueous medium.

-

Inoculum: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used.

-

Test System: The test is conducted in sealed vessels containing a mineral medium, the inoculum, and the test substance (this compound) as the sole source of organic carbon. Due to this compound's low water solubility, it may be necessary to use a carrier solvent or an emulsifier.

-

Procedure: The vessels are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days. CO₂-free air is bubbled through the test solution, and the evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

-

Analysis: The amount of trapped CO₂ is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

-

Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) based on the carbon content of this compound. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.

Transformation in Aquatic Sediment Systems (based on OECD 308)

To study the transformation of this compound in a more environmentally relevant system, the OECD 308 guideline is employed.

-

Principle: This test assesses the aerobic and anaerobic transformation of a chemical in a water-sediment system.

-

Test System: Intact sediment cores with overlying water are collected from a suitable freshwater source. The test substance, often radiolabelled for easier tracking, is added to the water phase. For volatile substances, a closed setup is recommended.

-

Procedure: The systems are incubated in the dark at a controlled temperature for a period that can extend up to 100 days. Samples of water and sediment are taken at various time intervals.

-

Analysis: The concentrations of the parent compound (this compound) and its transformation products are determined in both the water and sediment phases. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are used. Non-extractable residues in the sediment can be quantified by combustion analysis.

-

Data Interpretation: The rate of transformation of this compound in the total system and in the individual compartments (water and sediment) is determined. Degradation half-lives (DT50) and the formation and decline of major transformation products are calculated.

Photodegradation Experiments

-

Light Source: Experiments are conducted using light sources that mimic natural sunlight (e.g., xenon arc lamps) or specific wavelengths using UV lamps.

-

Reactor: The test solution containing this compound is placed in a photoreactor, often made of quartz to allow for UV transmission. The temperature of the solution is typically controlled.

-

Experimental Conditions: The experiments can be conducted in purified water or in natural water matrices to assess the effect of dissolved organic matter and other constituents. The influence of pH and the addition of oxidants like H₂O₂ can also be investigated.

-

Sampling and Analysis: Samples are withdrawn at different time intervals and analyzed for the concentration of this compound and its photoproducts using methods like HPLC with fluorescence detection or GC-MS.

-

Data Analysis: The degradation kinetics are determined, often following a first-order model, and the half-life of this compound under specific light conditions is calculated. The quantum yield, which is a measure of the efficiency of a photochemical process, can also be determined.

Analytical Methods

The identification and quantification of this compound and its transformation products in environmental samples require sensitive and specific analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of this compound due to its volatility.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography/Hybrid Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-QTOF-MS): These methods are particularly useful for identifying and quantifying a wide range of transformation products, including those that are more polar than the parent compound.

-

Sample Preparation: Due to the low concentrations of this compound in environmental waters, a pre-concentration step is often necessary. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly used techniques.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

References

- 1. Laboratory assay of this compound: techniques and results [blog.yeswelab.fr]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Investigation of this compound degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromatic Intruder: A Technical Guide to the Endocrine-Disrupting Mechanisms of Galaxolide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 29, 2025

Abstract

Galaxolide (HHCB), a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, has emerged as a significant environmental contaminant with the potential to disrupt the endocrine system of both wildlife and humans.[1][2] Its lipophilic nature facilitates bioaccumulation in fatty tissues, leading to persistent exposure.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its endocrine-disrupting effects. Drawing upon a comprehensive review of in vitro and in vivo studies, we delineate its interactions with key nuclear receptors, interference with steroidogenesis, and modulation of critical signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's toxicological profile to inform future research, risk assessment, and the development of safer alternatives.

Core Mechanism of Action: A Multi-Receptor Antagonist with Complex Activities

This compound's primary mechanism as an endocrine disruptor involves its ability to interfere with the normal functioning of steroid hormone receptors. It predominantly acts as an antagonist at the estrogen and androgen receptors, while also exhibiting other complex activities.

Estrogen Receptor (ER) Antagonism

A significant body of evidence demonstrates that this compound can inhibit the activity of 17β-estradiol (E2), the primary female sex hormone.[3] It has been shown to act as an antagonist towards the estrogen receptor-alpha (ERα).[3] This anti-estrogenic activity has been observed across different experimental systems, from yeast-based assays to in vivo fish models.

Androgen Receptor (AR) Antagonism and Agonism

This compound has been identified as an antagonist of the androgen receptor, thereby inhibiting the action of male sex hormones like testosterone. However, more recent research has also uncovered evidence of this compound acting as an androgen receptor agonist. This dual activity suggests a complex interaction with the AR that may be concentration or tissue-specific. In vitro studies have shown that this compound can activate AR transcriptional activity and promote the proliferation of androgen-sensitive prostate cancer cells. In vivo studies in rats have demonstrated that this compound exposure can lead to histological changes in seminal vesicles and up-regulation of androgen-related genes.

Progesterone Receptor (PR) Antagonism

In addition to its effects on ER and AR, this compound has been shown to be an antagonist of the progesterone receptor. This anti-progestagenic activity adds another layer to its endocrine-disrupting profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the endocrine-disrupting effects of this compound.

| Table 1: In Vitro Estrogen Receptor Antagonism of this compound | |

| Assay System | Endpoint |

| Yeast Estrogenicity Screening (YES) Assay (with human ERα) | IC50 = 1.63 x 10⁻⁵ M |

| Luciferase Reporter Gene Assay (with rainbow trout ER) in RTG-2 cells | IC50 = 2.79 x 10⁻⁹ M |

| Table 2: In Vivo Effects of this compound | |

| Organism | Exposure |

| Rainbow Trout (Oncorhynchus mykiss) | 3.64 mg/kg (i.p. injection) |

| Mature Male Rats | Subchronic exposure |

| Immature Rats | Not specified |

Signaling Pathways and Experimental Workflows

The endocrine-disrupting effects of this compound are mediated through its interaction with nuclear receptor signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing endocrine disruption.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on this compound's endocrine-disrupting activity.

In Vitro Assays

-

Yeast Estrogenicity Screening (YES) Assay:

-

Principle: This assay utilizes a recombinant strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). Binding of an estrogenic substance to the hERα activates the transcription of the reporter gene, leading to a colorimetric change that can be quantified. For antagonism studies, the test compound is co-incubated with a known estrogen (e.g., 17β-estradiol) to measure the inhibition of the estrogenic response.

-

Protocol Outline:

-

Prepare a yeast culture and expose it to a range of concentrations of this compound, both alone (for agonist testing) and in combination with a fixed concentration of 17β-estradiol (for antagonist testing).

-

Include positive (17β-estradiol) and negative (vehicle) controls.

-

Incubate the cultures for a defined period (e.g., 48-72 hours).

-

Add a substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase).

-

Measure the resulting color change spectrophotometrically.

-

Calculate the half-maximal inhibitory concentration (IC50) for antagonism.

-

-

-

Luciferase Reporter Gene Assay:

-

Principle: This assay uses a mammalian cell line (e.g., rainbow trout gonadal RTG-2 cells) transfected with a plasmid containing the estrogen receptor (e.g., rainbow trout ER) and a reporter plasmid containing the luciferase gene under the control of EREs. Activation of the ER by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol Outline:

-

Culture the chosen cell line and transfect with the appropriate plasmids.

-

Expose the transfected cells to various concentrations of this compound, alone or with 17β-estradiol.

-

After an incubation period, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Determine the IC50 value for antagonism.

-

-

-

Androgen Receptor Reporter Assay:

-

Principle: Similar to the estrogen receptor assay, this method uses a cell line (e.g., LNCaP prostate cancer cells) that expresses the androgen receptor and is transfected with a reporter gene construct responsive to androgens.

-

Protocol Outline:

-

Culture AR-expressing cells.

-

Expose the cells to different concentrations of this compound.

-

Measure the transcriptional activity of the AR through the reporter gene expression.

-

-

In Vivo Assays

-

Vitellogenin Induction Assay in Fish:

-

Principle: Vitellogenin (VTG) is an egg-yolk precursor protein normally produced by female fish in response to estrogen. The presence of VTG in male or juvenile fish is a biomarker for exposure to estrogenic substances. Anti-estrogenic activity can be assessed by the inhibition of E2-induced VTG production.

-

Protocol Outline:

-

Acclimate the fish (e.g., rainbow trout) to laboratory conditions.

-

Expose the fish to this compound via intraperitoneal (i.p.) injection or through the water.

-

For antagonism studies, co-expose the fish with 17β-estradiol.

-

After a defined exposure period, collect blood samples.

-

Measure the plasma VTG levels using an enzyme-linked immunosorbent assay (ELISA).

-

Compare the VTG levels in the treated groups to the control groups.

-

-

-

Rodent-Based Assays (Uterotrophic and Hershberger):

-

Principle: The uterotrophic assay in female rodents assesses estrogenic activity by measuring the increase in uterine weight. The Hershberger assay in male rodents evaluates androgenic and anti-androgenic activity by measuring the weight of androgen-dependent tissues (e.g., seminal vesicles, prostate).

-

Protocol Outline (General):

-

Use immature or ovariectomized female rats (uterotrophic) or castrated male rats (Hershberger).

-

Administer this compound daily for a set period (e.g., 3-7 days).

-

For anti-hormonal activity, co-administer with a known hormone (e.g., ethinylestradiol or testosterone propionate).

-

At the end of the exposure period, euthanize the animals and weigh the target tissues.

-

Compare the tissue weights of the treated groups to the control groups.

-

-

Other Mechanistic Insights

Effects on Steroidogenesis

Emerging evidence suggests that this compound may also interfere with the synthesis of steroid hormones (steroidogenesis). This could occur through the inhibition of key enzymes in the steroidogenic pathway. The H295R steroidogenesis assay, which uses a human adrenal carcinoma cell line that expresses all the key enzymes for steroidogenesis, is a valuable in vitro tool for investigating such effects.

Neuroendocrine Disruption

Studies in marine species have indicated that this compound can modulate neuroendocrine activity. This includes effects on enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting a broader impact on neurological and endocrine signaling.

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound is a multi-faceted endocrine disruptor, primarily acting as an antagonist at the estrogen, androgen, and progesterone receptors, with recent findings also suggesting androgenic agonist properties. Its ability to interfere with multiple hormonal axes highlights its potential to cause a wide range of adverse health effects, including impacts on reproduction and development.

For drug development professionals, the case of this compound underscores the importance of early and thorough screening for endocrine-disrupting potential in new chemical entities. For researchers and scientists, further investigation is needed to fully elucidate the complex, and sometimes contradictory, mechanisms of action of this compound. Key areas for future research include:

-

Dose-response relationships: A more detailed understanding of the concentration-dependent effects of this compound, particularly concerning its dual AR activity.

-

Mixture effects: Investigating the synergistic or additive effects of this compound with other common environmental contaminants.

-

Human health implications: Strengthening the link between environmental exposure levels and adverse health outcomes in human populations.

A comprehensive understanding of the mechanisms of action of endocrine disruptors like this compound is crucial for protecting human and environmental health and for guiding the development of safer chemicals in the future.

References

The Ubiquitous Fragrance: A Technical Guide to Galaxolide in Wastewater Treatment Plant Effluents

For Researchers, Scientists, and Drug Development Professionals

The synthetic musk Galaxolide (HHCB) is a pervasive environmental contaminant due to its extensive use in a wide array of personal care and household products. Its chemical stability and lipophilic nature lead to its incomplete removal during conventional wastewater treatment, resulting in its discharge into aquatic environments. This technical guide provides a comprehensive overview of the occurrence of this compound in wastewater treatment plant (WWTP) effluents, detailing its concentrations, removal efficiencies, and the analytical methodologies for its detection.

Occurrence and Removal of this compound in Wastewater Treatment

This compound is consistently detected in WWTP influents at concentrations ranging from the ng/L to the µg/L scale. Its removal efficiency varies significantly depending on the treatment technologies employed. While conventional activated sludge processes show moderate removal, advanced treatment methods like ozonation and membrane filtration demonstrate higher efficacy.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in wastewater influents, effluents, and sludge from various studies.

Table 1: this compound Concentrations in Wastewater Influent and Effluent

| Location/Study | WWTP Technology | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) | Reference |

| Ontario, Canada | Conventional Activated Sludge (CAS) | 0.40 - 15 | 0.007 - 6.0 | Variable | [1] |

| Sydney, Australia | Moving Bed Biofilm Reactor (MBBR) + Membrane Bioreactor (MBR) | 2.55 (average) | 1.19 (secondary effluent) | 53.3 | [2] |

| Sydney, Australia | Reverse Osmosis (tertiary) | 1.19 (secondary effluent) | 0.021 | 98.2 (from secondary) | [2] |

| Spain | Not specified | up to 45.1 | 0.2 - 4.6 (secondary) | Variable | [2][3] |

| Spain | Not specified | Not specified | 0.0015 - 0.042 (tertiary) | Variable | |

| Northern Italy | Not specified | Not specified | In the µg/L range | ~30% for similar musks | |

| China | Not specified | Not specified | 286 ng/L (0.286 µg/L) | Not specified |

Table 2: this compound Concentrations in Sewage Sludge and Biosolids

| Location/Study | Sludge/Biosolid Type | Concentration (µg/kg dry weight) | Reference |

| United States (9 biosolids) | Various | 13 - 3700 | |

| United States (40 WWTPs) | Sludge | Detected in 100% of samples | |

| Northern Italy | Activated Sludge | One order of magnitude higher than wastewater |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex environmental matrices like wastewater requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed for this purpose. Sample preparation is a critical step to isolate and concentrate the analyte of interest.

Sample Collection and Preservation

-

Wastewater: Grab or composite samples of influent and effluent are collected in amber glass bottles to prevent photodegradation. Samples are typically stored at 4°C and extracted within 24-48 hours.

-

Sludge: Sludge samples are collected in glass containers and can be stored frozen (-20°C) prior to analysis.

Extraction of this compound from Wastewater

Two primary extraction techniques are widely used for the pre-concentration of this compound from aqueous samples: Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE).

SPE is a widely used technique for the extraction of semi-volatile organic compounds from water samples.

-

Cartridge Selection: Reversed-phase cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18, are commonly used for this compound extraction.

-

Procedure:

-

Conditioning: The SPE cartridge is conditioned with a sequence of solvents, typically methanol followed by deionized water, to activate the sorbent.

-

Loading: A known volume of the water sample (e.g., 100-500 mL) is passed through the cartridge. The addition of a small amount of an organic modifier like methanol to the sample can help prevent adsorption problems.

-

Washing: The cartridge is washed with deionized water to remove interfering polar compounds.

-

Elution: this compound is eluted from the cartridge using a small volume of an organic solvent or a mixture of solvents, such as ethyl acetate or acetone/hexane.

-

-

Post-Elution: The eluate is typically concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

SBSE is a sensitive and solvent-less extraction technique suitable for trace analysis.

-

Principle: A magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS) is used to extract analytes from the sample.

-

Procedure:

-

A PDMS-coated stir bar is added to a specific volume of the water sample.

-

The sample is stirred for a defined period (e.g., 60-120 minutes) to allow for the partitioning of this compound into the PDMS coating.

-

After extraction, the stir bar is removed, dried, and placed in a thermal desorption tube.

-

-

Analysis: The stir bar is thermally desorbed in the injector of the GC-MS system, transferring the analytes directly into the analytical column.

Extraction of this compound from Sludge

-

Method: Ultrasonic bath extraction is a common method for extracting this compound from sludge samples.

-

Procedure:

-

A known weight of lyophilized or air-dried sludge is mixed with an appropriate organic solvent (e.g., hexane/acetone mixture).

-

The mixture is subjected to ultrasonic agitation for a specific duration to facilitate the extraction of this compound from the solid matrix.

-

The extract is then separated from the solid residue by centrifugation or filtration.

-

The solvent is evaporated and the residue is reconstituted in a suitable solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of this compound.

-

Injector: For SPE extracts, a split/splitless injector is commonly used. For SBSE, a thermal desorption unit is required.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of this compound from other compounds in the extract. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 258, 243, 213).

Analytical Workflow and Signaling Pathways

The following diagrams illustrate the typical analytical workflow for this compound determination in wastewater and a conceptual representation of its environmental fate.

Caption: Analytical workflow for the determination of this compound in wastewater and sludge samples.

Caption: Conceptual diagram of the environmental fate of this compound from consumer products to wastewater treatment plants and beyond.

References

- 1. Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. On-line coupling of solid-phase extraction to gas chromatography-mass spectrometry to determine musk fragrances in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Footprint of a Common Fragrance: An In-depth Technical Guide to the Environmental Persistence of Galaxolide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

The synthetic musk Galaxolide (HHCB) is a ubiquitous ingredient in personal care and household products, lending its clean, sweet, and floral scent to countless consumer goods. However, its widespread use has led to its continuous release into the environment, raising concerns about its persistence, bioaccumulation, and potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound and its primary metabolites, offering detailed quantitative data, experimental protocols, and visual representations of key processes to support further research and risk assessment.

Environmental Persistence and Degradation

This compound is characterized by its moderate persistence in the environment. While it undergoes primary degradation, its ultimate mineralization to benign substances under environmentally relevant conditions has not been observed.[1][2] The primary degradation of this compound is relatively rapid in various environmental compartments, leading to the formation of more polar metabolites.[1][2]

Degradation Half-Life:

The persistence of this compound varies depending on the environmental matrix:

-

River Water (with activated sludge): 33–100 hours[1]

-

River Samples (laboratory): Around 100 days

-

Laboratory-based experiments: 150–200 days

-

Sediment: Expected primary degradation half-life of 79 days.

-

Air (reaction with hydroxyl radicals): Estimated half-life of 3.33 hours.

This compound is not readily biodegradable and is not expected to degrade via hydrolysis.

Key Metabolites

The primary and most studied metabolite of this compound is Galaxolidone (HHCB-lactone). This oxidation product is frequently detected in environmental samples, often at concentrations comparable to or even higher than the parent compound in sewage treatment plant (STP) effluent and downstream surface waters. While Galaxolidone itself is not considered persistent, it appears to degrade more slowly than this compound. Other identified metabolites include hydroxylated and methoxylated derivatives of this compound.

Quantitative Environmental Concentrations

The following tables summarize the reported concentrations of this compound and its primary metabolite, Galaxolidone, in various environmental compartments. These data highlight the widespread presence of these compounds.

Table 1: Concentration of this compound in Wastewater

| Location/Study | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) | Reference |

| Xi'an, China | 0.0828 - 0.1825 | 0.0226 - 0.1039 | 43.1 - 70.4 | |

| International Studies | Up to 45.1 (typically 0.5-10) | - | - | |

| Sydney, Australia | 2.55 (average) | 1.19 (secondary), 0.021 (tertiary) | 99 (total) | |

| Ontario, Canada | 0.40 - 15 | 0.007 - 6.0 | Up to ~100 | |

| Alcala de Henares, Madrid | Up to 25 | - | - |

Table 2: Concentration of this compound in Surface Water

| Location/Study | Concentration (µg/L) | Reference |

| International Studies | Up to 3.15 | |

| Germany (90th percentile) | 0.46 | |

| Australian River Water | 2.0 (estimated), 4.6 (worst-case) | |

| Guangzhou Waterways, China | 0.020 - 2.62 | |

| Berlin, Germany | 0.070 - 1.59 | |

| Berlin, Germany | 0.020 - 12.5 |

Table 3: Concentration of Galaxolidone in Surface Water

| Location/Study | Concentration (ng/L) | Reference |

| Guangzhou Waterways, China | 3 - 740 |

Table 4: Concentration of this compound in Sediment and Biota

| Matrix | Concentration | Reference |

| Sediment | 0.38 mg/kg dw (reasonable worst-case, domestic) | |

| Sediment | 2.8 - 388 ng/g (Upper Hudson River, USA) | |

| Soil | 0.11 mg/kg dw (reasonable worst-case, domestic) | |

| Fish | Bioconcentration Factor (BCF): 201–1,561 L/kg wwt | |

| Fish | 2.5 - 414.4 µg/kg dry weight (EU seafood) | |

| Mollusks and Fish | Up to 160 µg/g lipid weight |

Experimental Protocols

Accurate quantification of this compound and its metabolites in complex environmental matrices requires robust analytical methodologies. The following sections detail common experimental protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the predominant method for extracting and pre-concentrating this compound and its metabolites from aqueous samples.

-

Objective: To isolate the analytes of interest from the sample matrix and concentrate them for instrumental analysis.

-

General Procedure:

-

Sample Filtration: Water samples are typically filtered to remove suspended solids.

-

Cartridge Conditioning: An SPE cartridge (e.g., C18 or polymeric reversed-phase) is conditioned with a sequence of solvents, usually methanol followed by ultrapure water, to activate the sorbent.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate. The analytes adsorb to the sorbent material.

-

Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove interfering compounds.

-

Elution: The analytes are eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate, methanol, or acetonitrile).

-

Concentration and Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a suitable solvent for instrumental analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile compounds like this compound.

-

Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Typical GC-MS Parameters for this compound Analysis:

-

Injection Mode: Splitless or pulsed splitless.

-

Injector Temperature: 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 258, 243, 213) and its metabolites. Full scan mode can be used for initial identification.

-

Transfer Line Temperature: 280-300 °C.

-

Ion Source Temperature: 230-250 °C.

-

-

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for analyzing more polar metabolites and can offer high sensitivity and specificity.

-

Principle: The sample is separated by liquid chromatography based on the components' partitioning between the mobile and stationary phases. The separated components are then introduced into the mass spectrometer, ionized, and subjected to two stages of mass analysis for enhanced selectivity and sensitivity.

-

Typical LC-MS/MS Parameters for this compound and Metabolite Analysis:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid (0.1%) to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This provides very high selectivity and reduces matrix interference.

-

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the degradation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Primary degradation pathways of this compound in the environment.

Caption: A generalized experimental workflow for the analysis of this compound and its metabolites.

Conclusion

The environmental persistence of this compound and its metabolites is a significant issue due to the compound's high production volume and continuous release into aquatic and terrestrial ecosystems. This guide has provided a detailed overview of its environmental fate, including quantitative data on its occurrence, established analytical protocols for its detection, and visual representations of its degradation and analysis. This information is intended to serve as a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used fragrance ingredient. Further research is needed to fully elucidate the long-term effects of chronic exposure to low levels of this compound and its transformation products on various ecosystems.

References

The Genesis of a Synthetic Musk: A Technical History of Galaxolide (HHCB) Discovery and Synthesis

A comprehensive guide for researchers and scientists on the discovery and the evolution of the synthesis of Galaxolide (HHCB), a cornerstone of the modern fragrance industry.

Discovered in the 1960s at International Flavors & Fragrances (IFF) by scientists L.G. Heeringa and M.G.J. Beets, this compound, chemically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene (HHCB), has become one of the most widely used synthetic polycyclic musks.[1][2] Its clean, sweet, and floral musk aroma, coupled with its high stability and affordability, has made it an indispensable ingredient in a vast array of consumer products, from fine fragrances to laundry detergents. This technical guide delves into the history of its discovery and the evolution of its chemical synthesis, providing detailed experimental protocols for key methodologies and a comparative analysis of different synthetic routes.

Discovery and Development

The journey to this compound began with the quest for a stable and hydrophobic synthetic musk that could overcome the limitations of existing nitro-musks, which were prone to discoloration and instability in certain applications.[1] Heeringa and Beets' work, which culminated in a 1967 patent, introduced a novel class of tricyclic isochromans with potent musk characteristics.[2] The first synthesis of this compound was achieved in 1965, marking a significant milestone in the field of fragrance chemistry.[1]

The Traditional Synthesis Route: A Three-Step Process

The commercial production of this compound has traditionally relied on a three-step synthesis, which remains a widely practiced method. This process begins with the formation of a key intermediate, 1,1,2,3,3-pentamethylindane, followed by a Friedel-Crafts hydroxyalkylation and a final cyclization reaction.

Quantitative Data for Optimized Traditional Synthesis

| Step | Reaction | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Formation of 1,1,2,3,3-pentamethylindane | H₃PO₄ | 35 | 6 | 59.7 | |

| 2 | Hydroxyalkylation of pentamethylindane | AlCl₃ | -20 to -15 | 5 | 62.7 | |

| 3 | Cyclization to this compound | PCl₅ | 40 | 6 | 98.2 |

Experimental Protocol: Optimized Traditional Synthesis

Step 1: Synthesis of 1,1,2,3,3-pentamethylindane

-

Reaction Setup: A stirred reactor is charged with phosphoric acid (H₃PO₄) and water.

-

Reagent Addition: A mixture of α-methylstyrene and tert-amyl alcohol is added dropwise to the reactor at a controlled temperature of 35°C. The molar ratio of α-methylstyrene:H₃PO₄:tert-amyl alcohol:H₂O is maintained at 1.00:0.85:1.15:0.85.

-

Reaction: The reaction mixture is stirred at 35°C for 6 hours.

-

Work-up: The organic layer is separated, washed with a basic solution to neutralize any remaining acid, and then washed with water.

-

Purification: The crude product is purified by vacuum distillation to yield 1,1,2,3,3-pentamethylindane. A yield of 59.7% has been reported for this optimized step.

Step 2: Synthesis of 1-(2-hydroxypropyl)-1,1,2,3,3-pentamethylindane

-

Reaction Setup: A reactor is charged with dichloromethane as the solvent and cooled to a temperature between -20°C and -15°C.

-

Reagent Addition: 1,1,2,3,3-pentamethylindane and propylene oxide are added to the cooled solvent. Aluminum chloride (AlCl₃) is then added portion-wise as the catalyst, maintaining the low temperature. The molar ratio of CH₂Cl₂:pentamethylindane:propylene oxide:AlCl₃ is 10:0.93:1.00:0.87.

-

Reaction: The reaction is carried out for 5 hours at -20°C to -15°C.

-

Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with water, and then a dilute basic solution.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude alcohol is purified, typically by vacuum distillation, to give 1-(2-hydroxypropyl)-1,1,2,3,3-pentamethylindane with a reported yield of 62.7%.

Step 3: Cyclization to this compound

-

Reaction Setup: The hexamethyl indanol from the previous step is dissolved in dichloromethane.

-

Reagent Addition: Paraformaldehyde and phosphorus pentachloride (PCl₅) are added to the solution. The molar ratio of CH₂Cl₂:indanol:formaldehyde:PCl₅:H₂O is 2.90:1.00:1.32:0.95:9.5.

-

Reaction: The mixture is heated to 40°C and stirred for 6 hours. A base-catalyzed cyclization is then carried out for 60 minutes.

-

Work-up: The reaction mixture is washed with water and a basic solution.

-

Purification: The organic layer is separated, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation, with a reported yield of 98.2% for this step.

The Evolution of Synthesis: The Asymmetric Approach

A significant advancement in this compound synthesis has been the development of asymmetric routes to produce specific stereoisomers. The olfactory properties of this compound are primarily attributed to the (4S, 7R) and (4S, 7S) isomers. Asymmetric synthesis allows for the targeted production of these more potent enantiomers, leading to a product with a superior fragrance profile.

Quantitative Data for Asymmetric Synthesis

| Synthesis Route | Key Reaction | Catalyst | Overall Yield (%) | Optical Purity (%) | Reference |

| Asymmetric Synthesis | Hiyama Cross-Coupling | (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane and nickel chloride | 40 | 91 |

Experimental Protocol: Asymmetric Synthesis of (4S, 7RS)-Galaxolide

This method, outlined in Chinese patent CN106632217A, provides a novel route to enantiomerically enriched this compound.

-

Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with metallic magnesium to form the corresponding Grignard reagent.

-

Silane Formation: The Grignard reagent is then reacted with tetramethoxysilane to produce pentamethyl indane silane.

-

Asymmetric Hiyama Cross-Coupling: The pentamethyl indane silane undergoes an asymmetric Hiyama cross-coupling reaction with racemic 2-bromopropionate. This key step is catalyzed by a chiral complex of (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane and nickel chloride to synthesize (S)-hexamethyl indane acid ester.

-

Reduction: The resulting (S)-hexamethyl indane acid ester is reduced using diisobutylaluminum hydride (DIBAL-H) to yield (S)-hexamethyl indanol. A 90% yield and 91% optical purity for this step have been reported.

-

Cyclization: Finally, the (S)-hexamethyl indanol is reacted with paraformaldehyde to produce (4S, 7RS)-Galaxolide.

This asymmetric route reports an overall yield of 40% with an optical purity of 91%.

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations involved in the synthesis of this compound, the following diagrams have been generated using the DOT language.

Caption: Traditional three-step synthesis of this compound.

Caption: Asymmetric synthesis of (4S, 7RS)-Galaxolide.

Conclusion

From its discovery in the 1960s to the development of sophisticated asymmetric syntheses, this compound has remained a pivotal molecule in the fragrance industry. The traditional three-step synthesis, while effective, produces a racemic mixture of isomers. Modern asymmetric methods offer the advantage of selectively producing the most olfactorily active stereoisomers, resulting in a more potent and refined final product. The continued exploration of more efficient and sustainable synthesis routes for this compound will undoubtedly be a focus of future research in fragrance chemistry.

References

Ecotoxicity of Galaxolide in Sediment-Dwelling Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care and household products. Due to its widespread use and incomplete removal during wastewater treatment, this compound is frequently detected in aquatic environments, where its lipophilic nature (high Log Kow of 5.9) leads to its partitioning into sediment.[1] This accumulation in sediment poses a potential risk to benthic, or sediment-dwelling, organisms, which are crucial components of aquatic ecosystems. This technical guide provides a comprehensive overview of the ecotoxicity of this compound to these organisms, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Quantitative Ecotoxicity Data

The following tables summarize the key toxicity and bioaccumulation data for this compound in several prominent sediment-dwelling organisms. These organisms are standard models in ecotoxicological testing and represent different invertebrate classes.

| Organism | Test Type | Duration | Endpoint | Value | Units | Reference |

| Hyalella azteca (Amphipod) | Acute | 10 days | LC50 | 736 | mg/kg sediment | [1] |

| Chronic | 28 days | LC50 | 363 | mg/kg sediment | [1] | |

| Chironomus dilutus (Midge) | Acute | 10 days | LC50 | 238 | mg/kg sediment | [1] |

| Chronic | 28 days | LC50 | 309 | mg/kg sediment | [1] | |

| Lumbriculus variegatus (Oligochaete) | Acute | 10 days | LC50 | >700 | mg/kg sediment | |

| Chronic | 28 days | LC50 | 488 | mg/kg sediment |

Table 1: Acute and Chronic Lethal Concentrations (LC50) of this compound in Sediment.

| Organism | Test Type | Duration | Endpoint | Value | Units | Reference |

| Hyalella azteca | Chronic | 28 days | Growth (Weight) | Significant reduction at concentrations above environmentally relevant levels | - | |

| Lumbriculus variegatus | Chronic | 28 days | Growth (Length) | Significant reduction at concentrations above environmentally relevant levels | - | |

| Chironomus dilutus | Acute | 10 days | Glutathione-S-Transferase (GST) | 0.7-fold decrease | - | |

| Acute | 10 days | Estrogen-Related Receptor (ERR) | 1.9-fold decrease | - |

Table 2: Sublethal Effects of this compound in Sediment-Dwelling Organisms.

| Organism | Parameter | Value | Units | Reference |

| Limnodrilus hoffmeisteri (Oligochaete) | Biota-Sediment Accumulation Factor (BSAF) | 2.50 | - |

Table 3: Bioaccumulation of this compound in Sediment-Dwelling Organisms.

Experimental Protocols

The ecotoxicity data presented above were generated using standardized and well-documented experimental protocols. Below are detailed methodologies for the key experiments cited.

Sediment Toxicity Testing

The sediment toxicity tests with Hyalella azteca, Chironomus dilutus, and Lumbriculus variegatus were conducted following established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), such as OECD 218, OECD 225, and ASTM E1706.

1. Sediment Preparation and Spiking:

-

Sediment Source: Formulated or natural sediment with known characteristics (e.g., organic carbon content, particle size distribution) is used.

-

Spiking Procedure: this compound, dissolved in a suitable solvent (e.g., acetone), is added to the sediment. The sediment is then thoroughly mixed to ensure a homogenous distribution of the chemical. The solvent is allowed to evaporate before the addition of water and test organisms. This process is critical for hydrophobic compounds like this compound to ensure they are bound to sediment particles.

2. Test System:

-

Test Chambers: Glass beakers or aquaria of appropriate size are used.

-

Sediment and Water: A layer of the spiked sediment is added to the bottom of the test chambers, followed by overlying water (e.g., reconstituted freshwater). The system is allowed to equilibrate before the introduction of the test organisms.

-

Test Organisms: Laboratory-cultured organisms of a specific age or life stage are used. For example, first instar larvae of Chironomus dilutus are often used.

3. Exposure Conditions:

-

Duration: Acute tests are typically 10 days, while chronic tests are 28 days or longer to assess effects on growth and reproduction.

-

Feeding: Organisms are fed daily or as specified in the standard protocol.

-

Water Quality: Parameters such as temperature, pH, dissolved oxygen, and ammonia are monitored regularly to ensure they remain within acceptable limits.

4. Endpoint Measurement:

-

Survival: The number of surviving organisms is counted at the end of the exposure period.

-

Growth: The weight and/or length of the surviving organisms are measured.

-

Reproduction: For chronic tests with some species (e.g., Lumbriculus variegatus), the number of offspring is counted.

-

Molecular Analysis: For sublethal effect assessment, tissues from surviving organisms can be collected for molecular analyses such as gene expression studies (e.g., qPCR).

Caption: Workflow for sediment toxicity testing of this compound.

Analytical Chemistry

Quantification of this compound in sediment and biological tissues is essential for accurate exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

1. Sample Preparation:

-

Extraction: Soxhlet extraction or other solvent extraction methods are used to extract this compound from the sediment or homogenized tissue samples.

-

Cleanup: The extract is subjected to a cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds.

2. GC-MS Analysis:

-

The cleaned extract is injected into a gas chromatograph for separation, and the mass spectrometer is used for detection and quantification of this compound.

Caption: Analytical workflow for this compound quantification.

Signaling Pathway Perturbation

This compound has been shown to act as an endocrine disruptor in some aquatic organisms. In Chironomus dilutus, exposure to this compound led to a significant decrease in the expression of the estrogen-related receptor (ERR). While the complete signaling cascade in this invertebrate is not fully elucidated, the following diagram illustrates a plausible pathway based on the known function of ERR in insects and the observed effects of this compound.

ERRs are nuclear receptors that play a role in regulating development and metabolism. In insects, their activity can be influenced by ecdysone, the primary molting hormone. Disruption of ERR signaling can therefore interfere with normal development and molting processes.

Caption: Postulated signaling pathway of this compound-induced endocrine disruption.

Conclusion

The available data indicate that this compound can be toxic to sediment-dwelling organisms, with effects on survival, growth, and molecular endpoints. While the observed lethal concentrations are generally higher than those typically found in the environment, the sublethal effects, particularly the downregulation of the estrogen-related receptor, suggest a potential for endocrine disruption at lower, more environmentally relevant concentrations. The standardized experimental protocols outlined in this guide provide a robust framework for further research into the ecotoxicological effects of this compound and other emerging contaminants in sediment ecosystems. Future studies should focus on elucidating the complete signaling pathways affected by this compound in these ecologically important invertebrate species to better understand the risks posed by this ubiquitous fragrance compound.

References

Galaxolide's Octanol-Water Partition Coefficient (log Kow): A Technical Guide to its Environmental and Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous ingredient in a vast array of consumer products, from perfumes and cosmetics to detergents and air fresheners.[1] Its widespread use and subsequent release into the environment have made it a subject of considerable scientific scrutiny. A key physicochemical property governing its environmental fate and toxicological profile is the octanol-water partition coefficient, expressed as log Kow. This technical guide provides an in-depth analysis of this compound's log Kow, its measurement, and its profound implications for environmental partitioning, bioaccumulation, and endocrine-disrupting activities.

The Significance of the Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its affinity for fatty or non-polar environments compared to water.[2] It is defined as the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium. For convenience, this ratio is typically expressed in its logarithmic form, log Kow.